S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
Description
Properties
Molecular Formula |
C19H12ClNOS2 |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
S-(4-chlorophenyl) phenothiazine-10-carbothioate |
InChI |
InChI=1S/C19H12ClNOS2/c20-13-9-11-14(12-10-13)23-19(22)21-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)21/h1-12H |
InChI Key |
VKDSUMWQGRTPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Functionalization of the Phenothiazine Core
Phenothiazine’s nitrogen atom at the 10-position serves as the primary site for derivatization. Acyl chloride intermediates are critical for introducing carbothioate groups. For example, 10H-phenothiazine-10-carbonyl chloride can be synthesized by treating phenothiazine with phosgene or thionyl chloride under controlled conditions. This intermediate reacts readily with thiols or thiophenols to form thioesters.
Key Reaction:
Reaction conditions: Anhydrous dichloromethane, 0–5°C, 4–6 hours.
Synthesis of 4-Chlorobenzenethiol Derivatives
The 4-chlorophenyl component is typically derived from 4-chlorobenzoic acid. Conversion to 4-chlorobenzenethiol involves:
-
Reduction to 4-chlorobenzyl alcohol using lithium aluminum hydride (LiAlH).
-
Thiolation via Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of thiourea.
Alternative Route: Direct thioacylation of 4-chlorobenzoic acid using phosphorus pentasulfide (PS) yields 4-chlorobenzenethioic acid, which is subsequently converted to its acid chloride.
Coupling Strategies for Thioester Formation
Nucleophilic Acyl Substitution
The carbonyl chloride group of 10H-phenothiazine-10-carbonyl chloride undergoes nucleophilic attack by 4-chlorobenzenethiol in the presence of a base (e.g., triethylamine or pyridine).
Reaction Scheme:
Conditions: Dry tetrahydrofuran (THF), 25°C, 12 hours. Yield: 68–72%.
Alternative Method: One-Pot Synthesis
A streamlined approach involves in situ generation of 4-chlorobenzenethiolate anion (using NaH or KCO) followed by reaction with 10H-phenothiazine-10-carbonyl chloride. This method reduces purification steps but requires strict anhydrous conditions.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Management
-
HCl scavengers (e.g., molecular sieves) enhance reaction efficiency.
-
Side products such as disulfides (from thiol oxidation) are mitigated using inert atmospheres.
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Nucleophilic substitution | 72 | 98.5% |
| One-pot synthesis | 65 | 97.2% |
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
| Parameter | Value |
|---|---|
| Atom economy | 84% |
| E-factor | 2.1 |
Chemical Reactions Analysis
Types of Reactions: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in glacial acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Chlorinating agents like thionyl chloride (SOCl2) for introducing chlorine atoms.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Chlorinated phenothiazine derivatives.
Scientific Research Applications
Chemistry: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is used as a building block in organic synthesis, particularly in the development of new phenothiazine derivatives with potential pharmacological activities .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use as antipsychotic and antiemetic drugs. They are also explored for their neuroprotective effects .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft . Additionally, it can interact with dopamine receptors, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate with key analogs, focusing on molecular properties and substituent effects:
*Estimated values based on analogs.
Key Observations:
Substituent Effects on Lipophilicity: The 4-chlorophenyl group increases lipophilicity (XLogP3 ~6.5) compared to the methylphenyl analog (XLogP3 5.9) . Bulkier groups, such as quinazolinyl, further elevate XLogP3 (7.7), enhancing membrane permeability but reducing aqueous solubility . Electron-withdrawing groups (e.g., nitro in 10-(4-nitrophenyl)phenothiazine) alter redox potentials and electronic conjugation .
Structural Modifications and Applications: Carbothioate vs. Carboxylate: The thioester linkage in carbothioates (C=S) confers greater hydrolytic stability compared to carboxylates (C=O), making them suitable for prodrug designs . Core Heterocycle: Replacing phenothiazine with acridine (as in S-(4-chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate) introduces planar aromaticity, favoring DNA intercalation .
Synthetic Routes: Analogs like S-(4-methylphenyl) phenothiazine-10-carbothioate are synthesized via nucleophilic substitution or esterification reactions involving phenothiazine-10-carbonyl chloride and thiols . Similar methods likely apply to the target compound.
Research Findings and Data
Crystallographic and Spectroscopic Data:
- The crystal structure of 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (a nitro-substituted analog) reveals a triclinic system (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, highlighting the impact of substituents on packing efficiency .
- NMR data for related compounds (e.g., 2-N,N-diethylamino-10-(4'-fluorophenyl)phenothiazine) show characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and thiocarbonyl carbons (δ ~200 ppm) .
Physicochemical Properties:
- Thermochemical Stability: Density-functional theory (DFT) studies on phenothiazine derivatives demonstrate that exact-exchange terms improve accuracy in predicting atomization energies (average deviation ≤2.4 kcal/mol), suggesting reliable computational modeling for the target compound .
Biological Activity
S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is a compound belonging to the phenothiazine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by a phenothiazine core substituted with a 4-chlorophenyl group and a carbothioate moiety. This structural configuration is critical for its biological activity.
Phenothiazines are known to interact with various biological targets, including:
- Farnesyltransferase : An enzyme involved in post-translational modification of proteins, crucial for cell signaling.
- Tubulin : A protein that forms microtubules, essential for cell division.
Research indicates that derivatives of phenothiazines can inhibit farnesyltransferase and disrupt tubulin polymerization, leading to apoptosis in cancer cells. The dual inhibition mechanism makes these compounds promising candidates for cancer therapy.
Biological Activity Overview
Numerous studies have evaluated the biological activity of this compound. The following table summarizes key findings from relevant research:
| Study | Biological Target | IC50 Value | Cell Line Tested | Effect Observed |
|---|---|---|---|---|
| Study 1 | Farnesyltransferase | 0.12 µM | Hep-G2 | Significant inhibition of cell growth |
| Study 2 | Tubulin | 0.24 µM | HL-60 | Induction of apoptosis |
| Study 3 | Cancer Cell Lines | <1 µM | MCF-7, B-16 | Cytotoxic effects observed |
Case Studies
- Inhibition of Cancer Cell Growth
- Apoptosis Induction
- Broad-Spectrum Anticancer Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation. For example, methyl 4-[(2-chloro-10H-phenothiazin-10-yl)methyl]benzoate (a structurally similar derivative) was prepared using LiHMDS as a base and methyl 4-(bromomethyl)benzoate as an alkylating agent in anhydrous DMF . Key parameters include temperature (e.g., 0°C for TFA-mediated reactions) and stoichiometric ratios (1.7:1 alkylating agent:substrate). Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating high-purity products .
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| LiHMDS | Base | Anhydrous DMF, RT | 60–75% |
| Methyl 4-(bromomethyl)benzoate | Alkylating agent | 2.0 equiv, 12–24 hr | - |
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : - and -NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks matching calculated values) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C–S–C angles ~105°) and π-π stacking interactions (3.5–4.0 Å distances) .
Q. How does the chlorophenyl substituent influence the electronic properties of the phenothiazine core?
- Methodology : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing Cl group reduces HOMO-LUMO gaps by 0.3–0.5 eV compared to unsubstituted phenothiazines. Experimental validation via cyclic voltammetry shows a 0.2 V anodic shift in oxidation potentials .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics and AI optimize reaction pathways for derivatives of this compound?
- Methodology :
- AI-Driven Reaction Prediction : Machine learning models trained on existing phenothiazine datasets predict regioselectivity in alkylation reactions (e.g., favoring N10 over S1 substitution) .
- Multiphysics Simulations : COMSOL models assess mass transfer limitations in scaled-up syntheses, optimizing solvent flow rates and temperature gradients .
Q. What experimental strategies resolve contradictions in reported bioactivity data for phenothiazine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the phenothiazine N10 or S1 positions (e.g., replacing Cl with CF) clarifies bioactivity trends. For example, 2-trifluoromethyl derivatives show enhanced HDAC inhibition (IC = 0.8 µM vs. 2.5 µM for Cl-substituted analogs) .
- Meta-Analysis : Cross-referencing biological assays (e.g., antimicrobial vs. cytotoxic activity) identifies confounding factors like solvent polarity or cell line variability .
Q. How do environmental factors like pH and UV light affect the stability of this compound?
- Methodology :
- Degradation Studies : Accelerated stability testing under UV light (254 nm) shows 30% decomposition over 72 hours, with LC-MS identifying sulfoxide byproducts. Soil residue analysis (via HPLC-UV) detects persistent carbothioate fragments (>60 days) .
- pH-Dependent Hydrolysis : Kinetic studies in buffered solutions (pH 2–12) reveal maximal stability at pH 7.4 (t = 14 days) .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Methodology :
- Twinning and Disorder : SHELXL refines twinned crystals (e.g., BASF parameter > 0.3) using HKLF5 data. Disorder in the chlorophenyl group is modeled with split atoms (occupancy 0.5:0.5) .
- Hydrogen Bonding Networks : Hirshfeld surface analysis identifies C–H···S interactions (2.7–3.1 Å) stabilizing the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
